N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-3-1-2-4-8(7)13-10(15)9-5-6-12-14-9/h1-6H,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZGGDFTPYYPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255889 | |
| Record name | N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305346-16-1 | |
| Record name | N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305346-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of Pyrazole-3-carboxylic Acid Esters Followed by Amide Formation
One common approach starts with the synthesis of 3-halo-1-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid esters, which are then hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The acid is subsequently converted to the acid chloride intermediate, which reacts with 2-chlorophenyl amine to form the target carboxamide.
Hydrolysis Step:
Hydrolysis of the ester to the acid can be performed under basic conditions (e.g., sodium hydroxide in ethanol/water) at room temperature or slightly elevated temperatures. This method yields the acid with high purity (HPLC content ~92-95%) and good yield (~92-93%).Acid Chloride Formation:
The carboxylic acid is treated with reagents such as thionyl chloride or oxalyl chloride to form the acid chloride intermediate. This step is typically done under controlled temperature (0–5 °C) to avoid decomposition and side reactions.Amide Coupling:
The acid chloride is reacted with 2-chlorophenyl amine in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize the generated HCl, yielding N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide. The reaction is monitored by HPLC or TLC to ensure completion.
Table 1: Typical Reaction Conditions and Yields for Hydrolysis and Amide Formation
| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ester Hydrolysis | NaOH in EtOH/H2O | Room temp, 2 hrs | 92-93 | 92-95% |
| Acid Chloride Formation | Thionyl chloride, 0–5 °C | 1 hr reflux | ~70 | Not specified |
| Amide Coupling | 2-Chlorophenyl amine, triethylamine | 0–25 °C, 3 hrs | 90+ | >95% |
Direct Amide Bond Formation via Carbodiimide-Mediated Coupling
An alternative method involves direct coupling of pyrazole-3-carboxylic acid derivatives with 2-chlorophenyl amine using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) to improve coupling efficiency and reduce side reactions.
- The pyrazole-3-carboxylic acid and 2-chlorophenyl amine are dissolved in a polar aprotic solvent such as DMF.
- EDCI and HOBt are added, and the mixture is stirred at room temperature for 30 minutes to activate the acid.
- The amine is then added, and the reaction proceeds for several hours until completion.
- The product is isolated by filtration or extraction and purified by recrystallization.
This method avoids the isolation of acid chlorides and is considered milder and more environmentally friendly.
Synthesis via Semicarbazide Intermediates and Condensation
Another reported approach involves the synthesis of substituted semicarbazides, which are then condensed with diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring with the carboxamide functionality.
- Substituted phenyl semicarbazides are refluxed with diketones or curcumin analogues in glacial acetic acid for extended periods (e.g., 12 hours).
- The reaction mixture is cooled, poured into ice, and the solid product is filtered and recrystallized.
- This method yields this compound derivatives with good purity and moderate to good yields.
Analytical and Characterization Data Supporting Preparation
NMR Spectroscopy:
^1H NMR spectra typically show characteristic amide NH signals (~9.7 ppm), aromatic protons of the 2-chlorophenyl group (7.0–7.6 ppm), and pyrazole ring protons. Chemical shifts and coupling constants confirm the substitution pattern.Mass Spectrometry:
Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 314 for C10H7ClN3O) confirm the molecular formula.IR Spectroscopy:
Key absorptions include amide NH stretch (~3195 cm^-1), carbonyl stretch (~1679 cm^-1), and C–Cl stretch (~745 cm^-1).Purity and Yield:
HPLC analysis routinely shows purity above 90%, with isolated yields ranging from 70% to over 90% depending on the method and scale.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Hydrolysis + Acid Chloride + Amide Coupling | Ester hydrolysis → acid chloride → amide formation | High purity, well-established | 90-95% | Requires handling acid chlorides |
| Carbodiimide-Mediated Coupling | Direct coupling with EDCI/HOBt in DMF | Mild conditions, no acid chloride | 80-90% | Environmentally friendlier |
| Semicarbazide Condensation | Reflux semicarbazide with diketone | Simple, good yields | Moderate | Longer reaction times |
| Radiolabeling via Nucleophilic Substitution | [^18F]fluoride displacement on bromopyrazole | Specialized for PET imaging | Low (1-6%) | Not for bulk synthesis |
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting various signaling pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pyrazole-3-carboxamide derivatives differ primarily in substituents on the pyrazole ring, the amide side chain, and the aromatic groups. These modifications influence solubility, crystallinity, and electronic properties:
Key Observations :
- Pyrazole Substituents : Electron-withdrawing groups (e.g., CF3 in ) increase lipophilicity, while bulky groups (e.g., tert-butyl in ) may reduce crystallinity .
- Side Chain Effects : Alkyl side chains (e.g., ethyl in 4a) lower ³⁵Cl NQR frequencies, whereas aryl groups increase them, indicating electronic modulation of the chlorophenyl moiety .
Key Observations :
- Cannabinoid Receptor Affinity: The dichlorophenyl and pyridylmethyl groups in ’s compound contribute to nanomolar potency, whereas simpler analogs like the target compound likely exhibit lower affinity due to the absence of these substituents .
- Metabolic Stability : Trifluoromethyl () and hydroxethyl () groups enhance resistance to oxidative metabolism, a feature absent in the target compound .
Crystallographic and Electronic Properties
Crystal structure analyses () reveal:
- Bond Lengths : The C(S)-C(O) bond in N-(2-chlorophenyl)acetamide derivatives varies with substituents (e.g., 1.50–1.54 Å), influencing molecular rigidity .
- Hydrogen Bonding: Pyridylmethyl groups () form intermolecular H-bonds, enhancing crystal packing and stability compared to non-polar substituents .
Conflicts and Limitations :
Biological Activity
N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a chlorophenyl group, which enhances its chemical reactivity and biological properties. The presence of the carboxamide functional group further contributes to its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines, as summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.01 | Apoptosis induction |
| NCI-H460 | 0.03 | Aurora-A kinase inhibition |
| SF-268 | 31.5 | Growth inhibition |
The compound demonstrated potent activity against MCF-7 and NCI-H460 cell lines, indicating its potential as an anticancer agent. For example, one study reported an IC50 value of 0.01 µM against MCF-7 cells, showcasing its effectiveness in inducing apoptosis .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. It was found to be a selective inhibitor of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
| Compound | COX-2 Inhibition (%) | Reference Drug Comparison |
|---|---|---|
| This compound | 71% | Celecoxib (22%) |
This inhibition suggests that the compound could be developed as a non-steroidal anti-inflammatory drug (NSAID) with reduced side effects compared to traditional NSAIDs .
Other Biological Activities
In addition to its anticancer and anti-inflammatory effects, this compound exhibits:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antioxidant Properties : Scavenges free radicals, potentially reducing oxidative stress .
Case Studies
A series of studies have evaluated the efficacy of pyrazole derivatives in clinical settings:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step process involving condensation of 2-chlorophenylamine with pyrazole-3-carboxylic acid derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
- Purification : Recrystallization from ethanol/water mixtures improves yield and purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acid chloride) and temperature (0–5°C during coupling) to suppress side reactions like N-alkylation .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolve the crystal structure (monoclinic system, space group P2₁/c) to confirm bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between the pyrazole and chlorophenyl moieties .
- NMR spectroscopy : Analyze -NMR for pyrazole proton splitting patterns (δ 7.8–8.2 ppm) and -NMR for carbonyl resonance (δ 165–170 ppm) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers (<0.1 mM at pH 7.4). Use co-solvents like PEG-400 for in vitro assays .
- Stability : Store at −20°C under inert gas to prevent decomposition. Monitor via HPLC (C18 column, acetonitrile/water gradient) for degradation products .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- Chlorophenyl position : The ortho-chloro group (2-chloro) enhances steric hindrance, potentially improving target selectivity compared to para-substituted analogs .
- Pyrazole substitution : Adding electron-withdrawing groups (e.g., trifluoromethyl at position 4) increases metabolic stability but may reduce solubility .
- Experimental design : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinases) using analogs with systematic substitutions .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Approaches :
- Molecular docking : Use AutoDock Vina with crystal structures of homologous receptors (e.g., cannabinoid receptors) to map hydrophobic interactions with the chlorophenyl group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the carboxamide moiety in active sites .
- Validation : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (kₐ/kₐ) .
Q. How can contradictory data on receptor affinity across studies be resolved?
- Analysis framework :
- Assay variability : Normalize data using internal controls (e.g., reference antagonists in cAMP assays) to account for differences in cell lines or buffer conditions .
- Meta-analysis : Apply multivariate regression to published IC₅₀ values, controlling for variables like pH and temperature .
- Case study : Discrepancies in CB1 receptor binding (Ki = 10–50 nM) may arise from radioligand purity (e.g., [³H]CP-55,940 vs. [³H]SR141716) .
Q. What strategies mitigate off-target effects in in vivo studies?
- Pharmacokinetic optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
